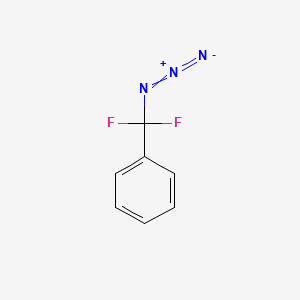
Benzene, (azidodifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (azidodifluoromethyl)- is an organic compound characterized by the presence of an azidodifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (azidodifluoromethyl)- typically involves the introduction of an azidodifluoromethyl group to a benzene ring. This can be achieved through various methods, including:
Nucleophilic substitution reactions: Starting with a halogenated benzene derivative, the halogen can be replaced by an azidodifluoromethyl group using a suitable nucleophile.
Diazotization reactions: Aniline derivatives can be diazotized and subsequently reacted with azidodifluoromethylating agents to introduce the desired group.
Industrial Production Methods: While specific industrial methods for the large-scale production of Benzene, (azidodifluoromethyl)- are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (azidodifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The azidodifluoromethyl group can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the azido group into an amine or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzene, (azidodifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkyne-containing molecules in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, (azidodifluoromethyl)- involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, such as:
Nucleophilic aromatic substitution: The azido group can be replaced by nucleophiles, leading to the formation of new compounds.
Click chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, which are useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Benzene, (difluoromethyl)-: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Benzene, (trifluoromethyl)-: Contains an additional fluorine atom, which can influence its reactivity and properties.
Azidobenzene: Contains an azido group but lacks the difluoromethyl group, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
114467-89-9 |
|---|---|
Molekularformel |
C7H5F2N3 |
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
[azido(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H5F2N3/c8-7(9,11-12-10)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
VNFUAQVUHARBBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(N=[N+]=[N-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


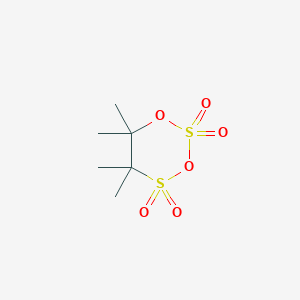
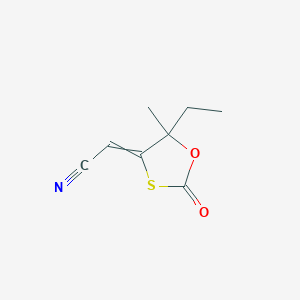



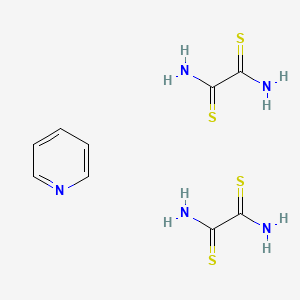

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
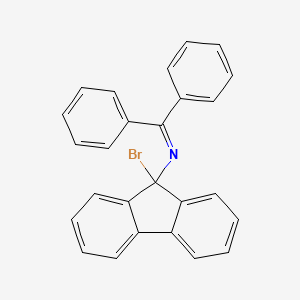
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)



